

# Introduction: Unveiling GSK1070916

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 4-(1*H*-1,2,4-triazol-1-*y*lmethyl)benzoic acid

**Cat. No.:** B067763

[Get Quote](#)

In the landscape of modern oncology, the targeting of critical cell cycle regulators has emerged as a promising therapeutic strategy. Among these, the Aurora kinases, a family of serine/threonine kinases essential for mitotic progression, have garnered significant attention due to their frequent overexpression in human tumors.<sup>[1][2]</sup> This guide provides a comprehensive technical overview of GSK1070916, a novel and potent small molecule inhibitor of Aurora B and Aurora C kinases. While initially queried under the CAS number 160388-54-5, which corresponds to **4-(1*H*-1,2,4-Triazol-1-*y*lmethyl)benzoic acid**, the preponderance of scientific literature identifies the active compound as GSK1070916.<sup>[3][4][5]</sup> GSK1070916 is a 7-azaindole derivative developed by GlaxoSmithKline with significant potential for the treatment of a broad range of cancers.<sup>[6][7][8]</sup> This document will delve into the biochemical properties, mechanism of action, cellular effects, and preclinical efficacy of GSK1070916, providing researchers, scientists, and drug development professionals with a detailed understanding of this promising therapeutic agent.

## Physicochemical Properties and Formulation

A foundational understanding of a compound's physical and chemical characteristics is paramount for its application in research and development.

| Property          | Value                                      | Source                                    |
|-------------------|--------------------------------------------|-------------------------------------------|
| CAS Number        | 942918-07-2                                | <a href="#">[9]</a>                       |
| Molecular Formula | C30H33N7O                                  | <a href="#">[10]</a>                      |
| Molecular Weight  | 507.63 g/mol                               | <a href="#">[9]</a>                       |
| Synonyms          | GSK-1070916A, NMI-900                      | <a href="#">[11]</a> <a href="#">[12]</a> |
| Melting Point     | 227 °C                                     | <a href="#">[13]</a>                      |
| Solubility        | Soluble in DMSO (10 mg/mL with sonication) | <a href="#">[14]</a>                      |
| Storage           | Desiccate at -20°C                         | <a href="#">[14]</a>                      |

#### Formulation for In Vivo Studies:

For preclinical animal studies, GSK1070916 has been formulated in various vehicles. A common formulation consists of a sequential mixture of 10% DMSO, 40% PEG300, 5% Tween80, and 45% saline.[\[12\]](#) Another described formulation for intraperitoneal administration is 2% Cremophor EL, 2% N,N-dimethylacetamide, and 96% acidified water (pH 5.0).[\[10\]](#) The choice of formulation is critical for ensuring bioavailability and minimizing vehicle-related toxicity in animal models. The use of fresh, anhydrous DMSO is recommended to avoid solubility issues.[\[9\]](#)

## Biochemical Profile: A Highly Selective and Potent Kinase Inhibitor

GSK1070916 distinguishes itself through its potent and selective inhibition of Aurora B and Aurora C kinases. This selectivity is a key attribute, as off-target effects on the closely related Aurora A kinase can lead to distinct cellular phenotypes and potential toxicities.

#### Mechanism of Inhibition:

GSK1070916 is a reversible and ATP-competitive inhibitor.[\[9\]](#)[\[15\]](#) It binds to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates. A remarkable feature of GSK1070916 is its time-dependent inhibition and extremely slow dissociation from

Aurora B and C.[15][16] The enzyme-inhibitor dissociation half-life is greater than 480 minutes for Aurora B and approximately 270 minutes for Aurora C.[15][16] This prolonged residence time suggests that the duration of target inhibition *in vivo* may be sustained even as plasma concentrations of the drug decline.

**Kinase Selectivity:**

The inhibitory activity of GSK1070916 has been extensively characterized against a panel of kinases, demonstrating a high degree of selectivity for Aurora B and C.

| Target Kinase   | Ki* (nM)    | IC50 (nM) |
|-----------------|-------------|-----------|
| Aurora B-INCENP | 0.38 ± 0.29 | 3.5       |
| Aurora C-INCENP | 1.45 ± 0.35 | 6.5       |
| Aurora A-TPX2   | 492 ± 61    | 1100      |

Data compiled from multiple sources.[6][15]

This greater than 100-fold selectivity against Aurora A is a significant differentiator from other pan-Aurora kinase inhibitors.[9][15] While highly selective, at higher concentrations, GSK1070916 has been shown to inhibit other kinases such as FLT1, TIE2, SIK, FLT4, and FGFR1.[17][18]

## Cellular Mechanism of Action and Phenotypic Consequences

The potent inhibition of Aurora B by GSK1070916 leads to a cascade of well-defined cellular events, ultimately culminating in apoptosis in cancer cells.

**Inhibition of Histone H3 Phosphorylation:**

A primary and specific substrate of Aurora B is histone H3 at serine 10 (pHH3-S10).[6] The inhibition of this phosphorylation event serves as a robust biomarker of GSK1070916 activity both *in vitro* and *in vivo*.[6][19] Treatment of human tumor cells with GSK1070916 results in a

dose-dependent decrease in pHH3-S10 levels, with EC50 values typically in the low nanomolar range.[6]

#### Disruption of Mitosis and Induction of Polyploidy:

Unlike compounds that cause a mitotic arrest, cells treated with GSK1070916 fail to properly segregate their chromosomes and undergo cytokinesis.[9][19] This leads to the formation of polyploid cells, which are cells containing more than two sets of homologous chromosomes.[9][19] This aberrant cell division process ultimately triggers the apoptotic cascade.



[Click to download full resolution via product page](#)

Figure 1. Cellular mechanism of action of GSK1070916.

#### Broad Anti-proliferative Activity:

GSK1070916 has demonstrated potent anti-proliferative activity across a wide array of human tumor cell lines, with a median EC<sub>50</sub> of 8 nM in over 100 cell lines.[9][19] This broad activity suggests its potential applicability across various cancer types.[19] Notably, a significant shift in potency is observed in non-dividing, normal human vein endothelial cells, highlighting a degree of selectivity for proliferating cells.[9][19]

## Preclinical In Vivo Efficacy

The promising in vitro profile of GSK1070916 has been translated into significant anti-tumor activity in preclinical xenograft models.

### Pharmacodynamics and Tumor Growth Inhibition:

In mice bearing human tumor xenografts, administration of GSK1070916 leads to a dose-dependent inhibition of histone H3 phosphorylation in tumor tissues.[6][19] This pharmacodynamic effect is correlated with anti-tumor efficacy. GSK1070916 has demonstrated tumor growth inhibition and regression in various xenograft models, including those for breast, colon, and lung cancer, as well as leukemia.[6][8][19] For instance, in mice with HL-60 leukemia xenografts, GSK1070916 treatment resulted in tumor regression.[8]

### Pharmacokinetics:

Pharmacokinetic studies in mice have shown that after a single intraperitoneal dose of 100 mg/kg, blood concentrations of GSK1070916 greater than 170 ng/mL correlated with a sustained decrease in pHH3-S10 phosphorylation for up to 24 hours.[2]

## Clinical Development and Future Perspectives

GSK1070916 has progressed into early-phase clinical trials. A Phase 1 trial was initiated to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of GSK1070916 in patients with advanced solid tumors.[20][21] The study involved intravenous administration of the drug daily for 5 days in 21-day cycles.[20] While the full results of this trial have not been widely published, the progression of GSK1070916 into the clinic underscores its potential as a novel cancer therapeutic.

### Mechanisms of Resistance:

As with many targeted therapies, the potential for acquired resistance is a critical consideration. Preclinical studies have identified that overexpression of the ABCB1 transporter can confer resistance to GSK1070916 in cancer cells.[\[22\]](#) Additionally, overexpression of the ABCG2 transporter has also been implicated in reducing the cytotoxicity of GSK1070916.[\[7\]](#) These findings highlight the importance of understanding transporter-mediated drug efflux as a potential mechanism of clinical resistance.

## Experimental Protocols

### In Vitro Kinase Assay:

The inhibitory activity of GSK1070916 on Aurora kinases can be measured using an in vitro kinase assay. A common method involves the use of a peptide substrate and radiolabeled ATP.

- Enzyme and Substrate Preparation: Recombinant Aurora A-TPX2, Aurora B-INCENP, and Aurora C-INCENP enzymes are used. A biotinylated peptide substrate is also prepared.[\[15\]](#)
- Compound Incubation: The Aurora kinase enzymes are pre-incubated with varying concentrations of GSK1070916 for 30 minutes to account for time-dependent inhibition.[\[9\]](#)
- Reaction Initiation: The kinase reaction is initiated by the addition of the peptide substrate and [ $\gamma$ -33P]ATP.[\[15\]](#)
- Reaction Termination and Detection: The reaction is allowed to proceed for a set time at room temperature and then terminated. The amount of phosphorylated peptide product is quantified, for example, using a LEADseeker™ bead-based assay and a Viewlux Imager.[\[9\]](#)

### Cellular Proliferation Assay:

The anti-proliferative effects of GSK1070916 can be assessed using a variety of cell viability assays.

- Cell Seeding: A panel of tumor cell lines are plated in 96-well plates and allowed to adhere overnight.[\[14\]](#)
- Compound Treatment: Cells are treated with serial dilutions of GSK1070916. A DMSO-treated control is included.

- Incubation: Due to the mechanism of action involving the induction of endomitosis, an extended incubation period of 6-7 days is often required to accurately assess effects on cell viability.[\[10\]](#)
- Viability Assessment: Cell viability is measured using a reagent such as CellTiter-Glo, which quantifies ATP levels as an indicator of metabolically active cells.
- Data Analysis: The EC50 value, representing the concentration at which 50% of the maximal effect is observed, is calculated.

## Conclusion

GSK1070916 is a potent, selective, and ATP-competitive inhibitor of Aurora B and C kinases with a unique and advantageous biochemical profile, characterized by a long target residence time. Its mechanism of action, leading to mitotic disruption, polyploidy, and subsequent apoptosis, has been well-elucidated. The broad anti-proliferative activity in a multitude of cancer cell lines and significant anti-tumor efficacy in preclinical models have established GSK1070916 as a promising clinical candidate. Further investigation into its clinical efficacy and potential resistance mechanisms will be crucial in defining its role in the future of cancer therapy.

## References

- Hardwicke, M. A., et al. (2009). GSK1070916, a potent Aurora B/C kinase inhibitor with broad antitumor activity in tissue culture cells and human tumor xenograft models. *Molecular Cancer Therapeutics*. [\[Link\]](#)
- Anderson, K., et al. (2009). Biochemical characterization of GSK1070916, a potent and selective inhibitor of Aurora B and Aurora C kinases with an extremely long residence time. *Biochemical Journal*. [\[Link\]](#)
- Hardwicke, M. A., et al. (2009). GSK1070916, a potent Aurora B/C kinase inhibitor with broad antitumor activity in tissue culture cells and human tumor xenograft models. *PubMed*. [\[Link\]](#)
- BioCrick. GSK1070916 | CAS:942918-07-2 | Aurora B/C inhibitor | High Purity. [\[Link\]](#)
- Cancer Research UK. A Phase I trial of GSK1070916A in patients with advanced solid tumours. [\[Link\]](#)
- ClinicalTrials.gov. Aurora B/C Kinase Inhibitor GSK1070916A in Treating Patients With Advanced Solid Tumors. [\[Link\]](#)
- IUPHAR/BPS Guide to PHARMACOLOGY. GSK1070916 | Ligand page. [\[Link\]](#)

- ResearchGate.
- NIH National Center for Biotechnology Information. Elevated ABCB1 Expression Confers Acquired Resistance to Aurora Kinase Inhibitor GSK-1070916 in Cancer Cells. [\[Link\]](#)
- ResearchGate. Discovery of GSK1070916, a Potent and Selective Inhibitor of Aurora B/C Kinase. [\[Link\]](#)
- PubChem. **4-(1H-1,2,4-Triazol-1-ylmethyl)benzoic acid.** [\[Link\]](#)
- NIH National Center for Biotechnology Information. Aurora kinase inhibitors: Progress towards the clinic. [\[Link\]](#)
- Chemsoc. 4-(1H-1,2,4-Triazol-1-ylmethyl)aniline | CAS#:119192-10-8. [\[Link\]](#)
- PubMed. Discovery of GSK1070916, a potent and selective inhibitor of Aurora B/C kinase. [\[Link\]](#)
- ResearchGate. A phase I pharmacokinetic (PK) and pharmacodynamic (PD) study of the selective aurora kinase inhibitor GSK1070916A. [\[Link\]](#)
- ResearchGate. Biochemical characterization of GSK1070916, a potent and selective inhibitor of Aurora B and Aurora C kinases with an extremely long residence time. [\[Link\]](#)
- AACR Journals. GSK1070916, a potent Aurora B/C kinase inhibitor with broad antitumor activity in tissue culture cells and human tumor xenograft models. [\[Link\]](#)
- Amanote Research. (PDF) GSK1070916, a Potent Aurora B/C Kinase Inhibitor With. [\[Link\]](#)
- PubMed. Biochemical characterization of GSK1070916, a potent and selective inhibitor of Aurora B and Aurora C kinases with an extremely long residence time1. [\[Link\]](#)
- Kanto Reagents. General Catalog of Kanto Reagents, Chemicals & Biologicals + Mar. 2022. [\[Link\]](#)
- Jilin Chinese Academy of Sciences - Yanshen Technology Co., Ltd. Product List. [\[Link\]](#)
- Dikeman. 产品目录. [\[Link\]](#)
- ACS Publications. Discovery of GSK1070916, a Potent and Selective Inhibitor of Aurora B/C Kinase. [\[Link\]](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. GSK1070916 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY  
[guidetopharmacology.org](http://guidetopharmacology.org)

- 2. researchgate.net [researchgate.net]
- 3. labfind.co.kr [labfind.co.kr]
- 4. 4-(1H-1,2,4-Triazol-1-ylmethyl)benzoic acid | C10H9N3O2 | CID 3159714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Triazoles | Fisher Scientific [fishersci.co.uk]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of GSK1070916, a potent and selective inhibitor of Aurora B/C kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. abmole.com [abmole.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. GSK1070916 | Aurora Kinase inhibitor | Aurora B/C Inhibitor | CAS 942918-07-2 | NMI-900 | GSK 1070916A | Buy GSK-1070916 from Supplier InvivoChem [invivochem.com]
- 13. 160388-54-5 | CAS DataBase [m.chemicalbook.com]
- 14. GSK1070916 | CAS:942918-07-2 | Aurora B/C inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 15. portlandpress.com [portlandpress.com]
- 16. Biochemical characterization of GSK1070916, a potent and selective inhibitor of Aurora B and Aurora C kinases with an extremely long residence time1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. axonmedchem.com [axonmedchem.com]
- 18. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 19. GSK1070916, a potent Aurora B/C kinase inhibitor with broad antitumor activity in tissue culture cells and human tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. hra.nhs.uk [hra.nhs.uk]
- 21. ClinicalTrials.gov [clinicaltrials.gov]
- 22. Elevated ABCB1 Expression Confers Acquired Resistance to Aurora Kinase Inhibitor GSK-1070916 in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Introduction: Unveiling GSK1070916]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b067763#cas-number-160388-54-5-properties>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)